molecular formula C8H17FN2 B1490099 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine CAS No. 1996359-16-0

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine

Cat. No. B1490099
CAS RN: 1996359-16-0
M. Wt: 160.23 g/mol
InChI Key: LHMRNCYZDVUKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine (FMPA) is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid with a melting point of 85-87°C. FMPA is widely used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of a wide range of compounds, such as peptides and peptidomimetics.

Scientific Research Applications

Kinetics and Mechanism of Reactions

A study by Jarczewski et al. (1986) investigated the kinetics of the reaction of a related compound with piperidine and pyrrolidine bases in different solvents, leading to complex reaction pathways. The research highlighted the influence of primary and secondary amines on the reaction mechanism, providing insight into the underlying kinetics and isotope effects (Jarczewski, Schroeder, & Dworniczak, 1986).

Synthesis and Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, starting from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. The synthesized compounds demonstrated significant antibacterial activity, showcasing the potential of piperidine derivatives in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

Spectroscopic Characterization and Cytotoxic Studies

Govindhan et al. (2017) synthesized a compound using a click chemistry approach involving a piperidin-1-yl ethanone derivative. The study focused on spectroscopic characterization, Hirshfeld surface analysis, cytotoxicity evaluations, and molecular docking studies to assess the compound's pharmacokinetics and biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Anticonvulsive Effects of L-Proline Amides

Silhánková et al. (1996) reported on the synthesis of heterocyclic L-proline amides from BOC-L-proline and heterocyclic amines, including substituted piperazines and morpholines. These compounds were evaluated for their anticonvulsive effects, highlighting the therapeutic potential of piperidine derivatives (Silhánková, Šindelář, Dobrovský, Krejci, Hodková, & Polívka, 1996).

Hydrogen-Bonding Patterns in Enaminones

Balderson, Fernandes, Michael, and Perry (2007) investigated the hydrogen-bonding patterns of enaminones, including piperidin-2-ylidene analogues. The study provided insights into the intramolecular and intermolecular hydrogen bonding that influences the crystal structures of these compounds, demonstrating the structural diversity and stability imparted by piperidine derivatives (Balderson, Fernandes, Michael, & Perry, 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a semi-flexible linker in the development of bifunctional protein degraders, which are used for targeted protein degradation . The interactions between this compound and these biomolecules are primarily based on its fluorinated piperidine structure, which allows for specific binding and reactivity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the stability and degradation of target proteins within cells, thereby altering cellular homeostasis and function . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated piperidine moiety allows for selective binding to target proteins, leading to their degradation or modulation . This compound can inhibit or activate enzymes, depending on the context of its use, and can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as targeted protein degradation and modulation of cellular pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity to specific tissues . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorinated structure allows it to participate in specific metabolic reactions, which can influence metabolic flux and metabolite levels within cells . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it determines the sites of its interactions with target proteins and other biomolecules . Understanding the subcellular localization is crucial for optimizing the compound’s therapeutic potential.

properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2/c9-7-8-1-4-11(5-2-8)6-3-10/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMRNCYZDVUKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.